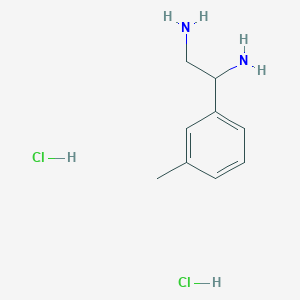![molecular formula C16H14N4 B13037622 4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile](/img/structure/B13037622.png)
4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,5-a]pyrimidine core fused with a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. . These methods likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
化学反应分析
Types of Reactions
4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
科学研究应用
4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile has several scientific research applications, including:
作用机制
The mechanism of action of 4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit autophagy by activating the Akt pathway . This inhibition can affect various cellular processes, making the compound a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
4-(6-(4-Isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline: This compound is a novel inhibitor of autophagy and shares a similar imidazo[1,5-a]pyrimidine core.
Pyrazolo[1,5-a]pyrimidines: These compounds have significant anticancer potential and enzymatic inhibitory activity.
Uniqueness
4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile is unique due to its specific structural features, which allow it to interact with different molecular targets and pathways compared to other similar compounds
属性
分子式 |
C16H14N4 |
|---|---|
分子量 |
262.31 g/mol |
IUPAC 名称 |
4-(6-propan-2-ylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile |
InChI |
InChI=1S/C16H14N4/c1-11(2)16-19-9-15-18-8-14(10-20(15)16)13-5-3-12(7-17)4-6-13/h3-6,8-11H,1-2H3 |
InChI 键 |
AMCMQBKJDPYZDM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=C2N1C=C(C=N2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


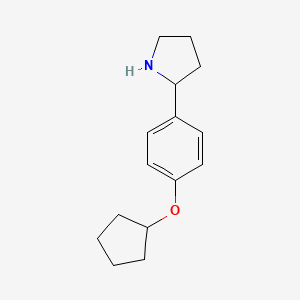
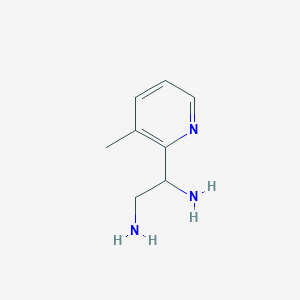

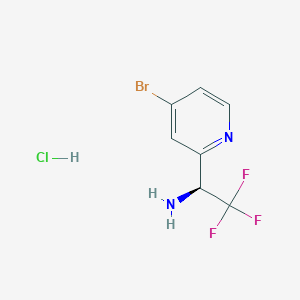
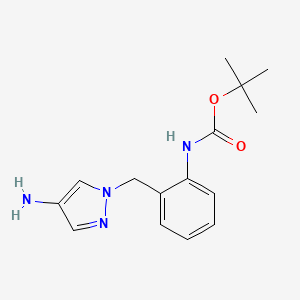
![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)
![Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate](/img/structure/B13037575.png)
![Benzo[b]thiophene-5,6-diol](/img/structure/B13037585.png)
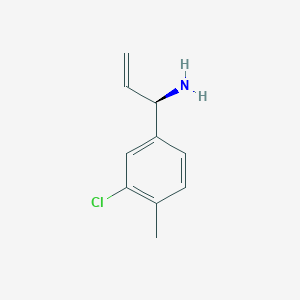
![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)
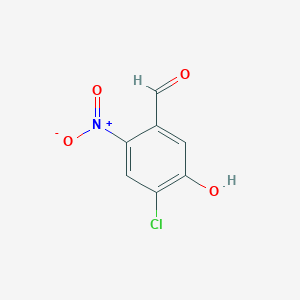
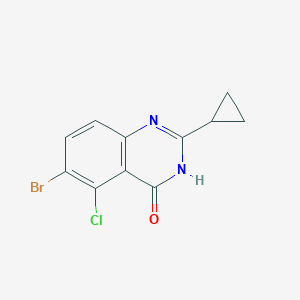
![6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13037623.png)
